Thiantoin sodium
Description
Thiantoin sodium (Phethenylate sodium) is a hydantoin-derived anticonvulsant first synthesized by Eli Lilly in 1950 . Its chemical name is 5-phenyl-5-(2-thienyl)-2,4-imidazolidinedione monoSodium salt (CAS 510-34-9), featuring a hydantoin core substituted with phenyl and thienyl groups at the 5-position . The synthesis involves reacting phenyl-(2-thienyl) ketone with potassium cyanide and ammonium carbonate in ethanol, yielding the intermediate hydantoin ring, which is subsequently purified to achieve a 56% yield and a melting point of 256–257°C . Thiantoin was marketed for managing epilepsy but later associated with severe adverse effects, including hepatic and hematological toxicity .
Properties
CAS No. |
510-34-9 |
|---|---|
Molecular Formula |
C13H9N2NaO2S |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
sodium;5-phenyl-5-thiophen-2-ylimidazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C13H10N2O2S.Na/c16-11-13(15-12(17)14-11,10-7-4-8-18-10)9-5-2-1-3-6-9;/h1-8H,(H2,14,15,16,17);/q;+1/p-1 |
InChI Key |
JUVAYOYHITVSBL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)[N-]C(=O)N2)C3=CC=CS3.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiantoin sodium involves the reaction of 2-thiophenecarboxaldehyde with benzylamine to form an imine intermediate, which is then cyclized with urea to produce the desired compound . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Thiantoin sodium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiantoin derivatives.
Scientific Research Applications
Thiantoin sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Thiantoin sodium exerts its effects by modulating the activity of voltage-gated sodium channels in neurons . By stabilizing the inactive state of these channels, it reduces the excitability of neurons and prevents the spread of seizure activity . This mechanism is similar to that of other anticonvulsant drugs such as phenytoin .
Comparison with Similar Compounds
Comparison with Similar Hydantoin Derivatives
Thiantoin belongs to the hydantoin class of anticonvulsants, sharing structural and mechanistic similarities with phenytoin (Dilantin) and methoin (Mesantoin) . Below is a detailed comparison based on pharmacological, metabolic, and clinical profiles:
Structural and Pharmacological Differences
Metabolic Pathways and Organ Dependencies
- Thiantoin :
Adverse Effects
Thiantoin’s thienyl substituent may contribute to its distinct toxicity profile, particularly hepatotoxicity, which led to its decline in clinical use by the mid-1950s . In contrast, phenytoin’s diphenyl structure correlates with a higher risk of dermatological and neurological side effects but less hepatic involvement.
Clinical Implications
- Hepatic/Renal Impairment : Thiantoin requires dual monitoring of liver and kidney function, unlike phenytoin and methoin, which primarily necessitate hepatic surveillance .
- Metabolic Flexibility : Thiantoin’s dual elimination pathway may offer theoretical advantages in patients with single-organ dysfunction, but its toxicity outweighs this benefit .
Q & A
Basic: What are the key considerations in designing an in vitro study to assess Thiantoin sodium's stability under varying pH conditions?
Methodological Answer:
- Control Variables : Maintain precise pH levels (e.g., 2.0, 7.4, 9.0) using buffered solutions, and standardize temperature and incubation times to minimize confounding factors .
- Instrumentation : Use validated spectrophotometric or chromatographic methods (e.g., HPLC) to quantify degradation products, ensuring calibration with reference standards .
- Replication : Include triplicate samples at each pH level and pre-test protocols to identify technical variability (e.g., pipetting errors) .
- Data Documentation : Record raw data in appendices and summarize processed results in tables, highlighting trends in degradation kinetics .
Basic: How to ensure reproducibility in synthesizing this compound for experimental use?
Methodological Answer:
- Protocol Standardization : Follow stoichiometric ratios and reaction conditions (e.g., temperature, solvent purity) as per peer-reviewed synthesis protocols. For example, sodium-based compounds often require anhydrous conditions to prevent hydrolysis .
- Quality Control : Validate purity via melting point analysis, NMR, or mass spectrometry, and document deviations (e.g., incomplete crystallization) .
- Batch Documentation : Label each synthesis batch with date, conditions, and yield percentages to trace variability .
Advanced: How to analyze conflicting data on this compound's metabolite profiles across pharmacokinetic studies?
Methodological Answer:
- Contextual Evaluation : Compare methodologies (e.g., LC-MS vs. ELISA) and subject demographics (e.g., age, renal function) that may influence metabolite detection .
- Meta-Analysis : Use random-effects models to account for inter-study heterogeneity, weighting studies by sample size and methodological rigor .
- Replication Studies : Design cross-validation experiments under controlled conditions to isolate variables (e.g., hepatic enzyme activity) .
Advanced: What statistical methods are recommended for handling high variability in this compound's bioactivity assays?
Methodological Answer:
- Normalization : Adjust for batch effects using Z-score normalization or quantile scaling .
- Multivariate Analysis : Apply principal component analysis (PCA) to identify confounding factors (e.g., temperature fluctuations) .
- Robust Regression : Use Huber or Tukey estimators to reduce outlier influence in dose-response curves .
Basic: What methodologies are effective for quantifying this compound in biological matrices?
Methodological Answer:
- Extraction Techniques : Use protein precipitation or solid-phase extraction to isolate this compound from plasma/urine, optimizing recovery rates .
- Calibration Curves : Prepare matrix-matched standards to correct for ion suppression in mass spectrometry .
- Validation : Assess precision (intra-day CV <15%) and accuracy (spiked recovery 85–115%) per FDA guidelines .
Advanced: How to design a mechanistic study to elucidate this compound's interaction with hepatic enzymes?
Methodological Answer:
- Enzyme Kinetics : Conduct Lineweaver-Burk plots to determine inhibition constants (Ki) and mechanism (competitive vs. non-competitive) .
- Omics Integration : Pair activity assays with proteomics to identify enzyme isoforms affected by this compound .
- Controls : Include negative controls (e.g., heat-inactivated enzymes) and positive controls (known inhibitors) .
Basic: What are the best practices for documenting experimental protocols in this compound research to ensure replicability?
Methodological Answer:
- Detailed Methods : Specify equipment models (e.g., Shimadzu LC-20AD HPLC), software settings, and reagent lot numbers .
- Raw Data Archiving : Store unprocessed chromatograms or spectra in repositories like Figshare, citing DOIs in publications .
- Pre-registration : Upload protocols to platforms like Open Science Framework to mitigate selective reporting .
Advanced: What strategies can mitigate observer bias in subjective assessments of this compound's therapeutic effects?
Methodological Answer:
- Blinding : Implement double-blind designs where neither researchers nor participants know treatment assignments .
- Objective Endpoints : Use biomarkers (e.g., serum cytokine levels) instead of symptom self-reports .
- Adjudication Panels : Engage independent experts to review ambiguous clinical outcomes .
Basic: How to establish appropriate control groups in this compound toxicity studies?
Methodological Answer:
- Negative Controls : Use vehicle-only groups (e.g., saline) to distinguish compound-specific effects .
- Positive Controls : Include known hepatotoxins (e.g., acetaminophen) to validate assay sensitivity .
- Population Matching : Ensure controls share age, sex, and genetic background with treatment groups .
Advanced: How to integrate omics data (e.g., proteomics, metabolomics) with traditional assays in this compound research?
Methodological Answer:
- Pathway Analysis : Use tools like MetaboAnalyst or STRING to link metabolite changes to protein networks .
- Multi-Omics Correlation : Apply Spearman’s rank correlation to identify associations between enzyme activity and metabolite abundance .
- Validation : Confirm omics findings with orthogonal methods (e.g., Western blot for protein expression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
